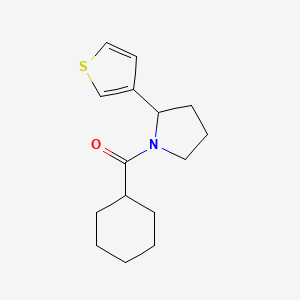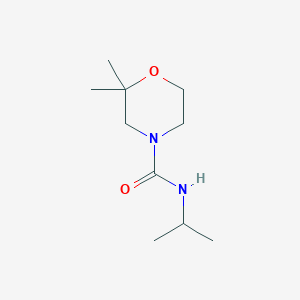
Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, also known as FTPM, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. FTPM is a synthetic compound that has been studied for its ability to interact with different biological targets, making it a versatile tool for drug discovery and development.
作用機序
The exact mechanism of action of Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone is not fully understood, but it is believed to act by modulating the activity of different biological targets. For example, Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to interact with receptors such as the sigma-1 receptor, which is involved in pain and anxiety.
Biochemical and Physiological Effects
Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to have several biochemical and physiological effects in different experimental systems. For example, it has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone in lab experiments is its versatility as a tool for drug discovery and development. It can interact with different biological targets, making it useful for studying different disease pathways. However, one of the limitations of using Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone is its synthetic nature, which may limit its applicability in certain experimental systems.
将来の方向性
There are several future directions for research on Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. One area of interest is its potential applications in cancer research, where it has shown promise as a potential anticancer agent. Another area of interest is its potential applications in neurodegenerative diseases, where it has shown neuroprotective effects in animal models. Additionally, further studies are needed to fully understand the mechanism of action of Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone and its potential applications in different disease pathways.
合成法
The synthesis of Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been described in several scientific publications. One of the most commonly used methods involves the reaction of furan-3-carboxaldehyde with 2-thiophen-3-ylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with an acid to obtain Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone in high yield and purity.
科学的研究の応用
Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to interact with several biological targets, including enzymes and receptors, making it a promising candidate for drug discovery and development. Some of the areas where Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been studied include cancer research, neurodegenerative diseases, and inflammation.
特性
IUPAC Name |
furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(10-3-6-16-8-10)14-5-1-2-12(14)11-4-7-17-9-11/h3-4,6-9,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZHPVKPKKPBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=COC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)


![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)



![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)

